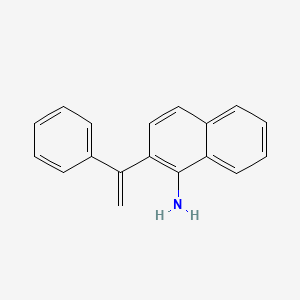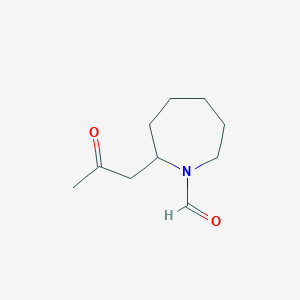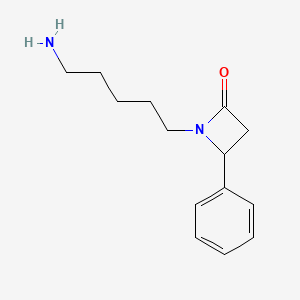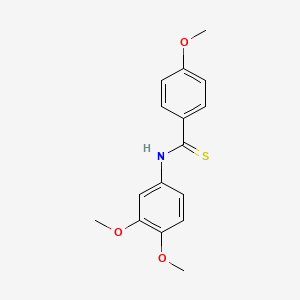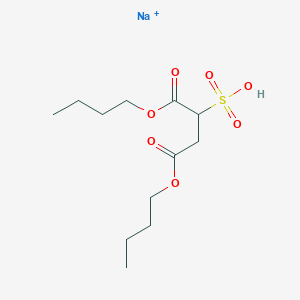
Sodium dibutyl sulfosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium dibutyl sulfosuccinate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent wetting, dispersing, and emulsifying properties. The compound has the chemical formula C12H21NaO7S and is often utilized in formulations requiring enhanced solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium dibutyl sulfosuccinate typically involves the esterification of maleic anhydride with butanol, followed by sulfonation. The reaction conditions include:
Esterification: Maleic anhydride reacts with butanol in the presence of a catalyst at elevated temperatures (around 115°C initially, then increased to 185-205°C) to form dibutyl maleate.
Sulfonation: Dibutyl maleate is then sulfonated using sodium bisulfite in a reflux reaction to produce this compound.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring high purity and yield. The process involves continuous monitoring and optimization of reaction parameters to maintain product quality.
化学反应分析
Types of Reactions: Sodium dibutyl sulfosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is less common in practical applications.
Substitution: The sulfonate group can participate in substitution reactions, often with nucleophiles.
Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can hydrolyze, leading to the formation of butanol and maleic acid derivatives.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents like hydrogen peroxide.
Substitution: Involves nucleophiles such as amines or alcohols.
Hydrolysis: Conducted in the presence of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Produces oxidized sulfosuccinate derivatives.
Substitution: Forms substituted sulfosuccinate compounds.
Hydrolysis: Results in butanol and maleic acid derivatives.
科学研究应用
Sodium dibutyl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of microemulsions and reverse micelles.
Biology: Employed in cell culture and molecular biology for its ability to enhance the solubility of hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations to improve drug delivery and bioavailability.
作用机制
The primary mechanism of action of sodium dibutyl sulfosuccinate is its surfactant effect. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic tails of the molecule aggregate inward, and the hydrophilic heads face outward, interacting with the aqueous environment .
相似化合物的比较
Dioctyl Sodium Sulfosuccinate: Another widely used surfactant with similar properties but different alkyl chain lengths.
Sodium Lauryl Sulfate: A common surfactant in household products, with a simpler structure and different applications.
Sodium Dodecyl Sulfate: Used in laboratory settings for protein denaturation and electrophoresis.
Uniqueness: Sodium dibutyl sulfosuccinate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong wetting and emulsifying capabilities. Its ability to form stable microemulsions and enhance the solubility of hydrophobic compounds sets it apart from other surfactants .
属性
CAS 编号 |
5144-51-4 |
|---|---|
分子式 |
C12H22NaO7S+ |
分子量 |
333.36 g/mol |
IUPAC 名称 |
sodium;1,4-dibutoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C12H22O7S.Na/c1-3-5-7-18-11(13)9-10(20(15,16)17)12(14)19-8-6-4-2;/h10H,3-9H2,1-2H3,(H,15,16,17);/q;+1 |
InChI 键 |
JLABKOUORPVZCA-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


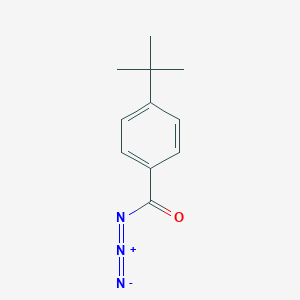
![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)
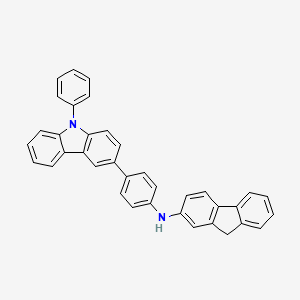
![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)
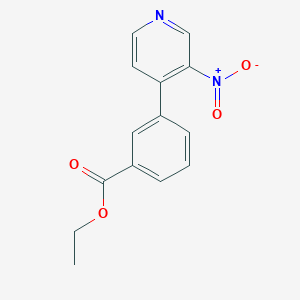
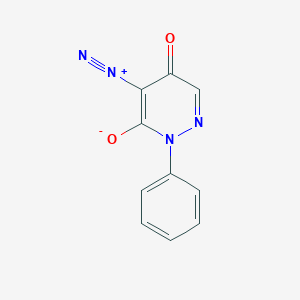
![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)
